molecular formula C16H36HfO4 B8232425 Hafnium(IV) n-butoxide

Hafnium(IV) n-butoxide

Cat. No.: B8232425
M. Wt: 470.9 g/mol
InChI Key: LTBRWBUKPWVGFA-UHFFFAOYSA-N
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Description

Hafnium(IV) n-butoxide (CAS: 22411-22-9) is a metal-organic compound with the molecular formula C₁₆H₃₆HfO₄ and a molecular weight of 470.95–474.98 g/mol . It is a clear to yellowish liquid, typically supplied as a 60% solution in n-butanol or as a pure compound with a density of 1.2376 g/mL (neat form) or 0.87 g/cm³ (solution form) . Key applications include:

  • Sol-gel synthesis of hafnium oxide (HfO₂) thin films for high-κ dielectric materials in semiconductor devices .
  • Precursor for ceramic nanocomposites (e.g., HfN/SiCN) via pyrolysis of modified polysilazanes .
  • Catalyst in polymerization reactions, such as poly(butylene succinate) synthesis .

The compound is highly moisture-sensitive, requiring storage under inert gas (e.g., nitrogen or argon) . It is classified as hazardous due to flammability (flash point: -18°C), skin sensitization, and eye damage risks .

Properties

IUPAC Name

butan-1-olate;hafnium(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBRWBUKPWVGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36HfO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22411-22-9
Record name Hafnium n-butoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Metal Amide Alkoxylation Route

The most widely documented method involves the reaction of hafnium(IV) chloride (HfCl₄) with lithium diethylamide (LiNEt₂), followed by alkoxylation with n-butanol. This two-step process, adapted from analogous zirconium and hafnium tert-butoxide syntheses, proceeds as follows:

Step 1: Synthesis of Tetrakis(diethylamido)hafnium(IV)
HfCl₄ reacts with LiNEt₂ in anhydrous toluene under nitrogen atmosphere:
HfCl4+4 LiNEt2Hf(NEt2)4+4 LiCl\text{HfCl}_4 + 4\ \text{LiNEt}_2 \rightarrow \text{Hf(NEt}_2\text{)}_4 + 4\ \text{LiCl}
Key parameters:

  • Molar ratio : 1:4 HfCl₄ to LiNEt₂

  • Temperature : 0°C (ice bath) during reagent addition, followed by room-temperature stirring for 12 hours.

  • Purification : Vacuum distillation at 145°C/50 mTorr yields Hf(NEt₂)₄ as a colorless liquid (76% yield).

Step 2: Alkoxylation with n-Butanol
Hf(NEt₂)₄ undergoes ligand exchange with n-butanol in toluene:
Hf(NEt2)4+4 C4H9OHHf(OC4H9)4+4 HNEt2\text{Hf(NEt}_2\text{)}_4 + 4\ \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Hf(OC}_4\text{H}_9\text{)}_4 + 4\ \text{HNEt}_2
Optimized conditions:

  • Solvent : Dry toluene (40 mL per 10 mmol Hf(NEt₂)₄).

  • Stoichiometry : 8:1 n-butanol-to-hafnium ratio to ensure complete ligand substitution.

  • Reaction time : 1.5 hours at room temperature after dropwise alcohol addition.

  • Distillation : Product isolated via vacuum distillation at 30–45°C/50 mTorr, yielding 46–71% Hf(OC₄H₉)₄.

Table 1: Comparative Reaction Parameters for Hf(OC₄H₉)₄ Synthesis

ParameterValue RangeSource
HfCl₄ : LiNEt₂ ratio1 : 4
n-Butanol : Hf(NEt₂)₄8 : 1
Distillation pressure50 mTorr
Yield46–76%

Direct Alcoholysis of Hafnium Chloride

An alternative single-step method involves direct reaction of HfCl₄ with n-butanol in the presence of a base (e.g., ammonia):
HfCl4+4 C4H9OH+4 NH3Hf(OC4H9)4+4 NH4Cl\text{HfCl}_4 + 4\ \text{C}_4\text{H}_9\text{OH} + 4\ \text{NH}_3 \rightarrow \text{Hf(OC}_4\text{H}_9\text{)}_4 + 4\ \text{NH}_4\text{Cl}
Advantages :

  • Eliminates intermediate Hf(NEt₂)₄ synthesis.

  • Suitable for large-scale production.

Challenges :

  • Requires rigorous removal of NH₄Cl byproduct via filtration and distillation.

  • Lower yields (30–50%) due to side reactions.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra of Hf(OC₄H₉)₄ in C₆D₆ exhibit characteristic resonances:

  • ¹H NMR : δ 1.33 (s, 36H for tert-butoxide analog). For n-butoxide, expected signals at δ 0.9–1.6 (CH₃, CH₂) and δ 3.3–3.5 (OCH₂).

  • ¹³C NMR : δ 75.5 (O-C) and δ 33.2 (CH₂) in tert-butoxide; similar patterns anticipated for n-butoxide.

Purity Assessment

  • Gravimetric analysis : Ignition to HfO₂ confirms ≥98.5% purity.

  • Chloride content : Ion chromatography detects <0.85% residual chloride.

Industrial-Scale Production Considerations

Solvent Selection

  • Toluene : Preferred for its low polarity and ease of removal via distillation.

  • Benzene alternatives : Avoided due to toxicity concerns.

Challenges and Methodological Limitations

Ligand Exchange Efficiency

  • Bulky n-butanol ligands hinder complete substitution, necessitating excess alcohol.

  • Steric effects reduce yields compared to smaller alkoxides (e.g., isopropoxide).

Thermal Stability

  • Hf(OC₄H₉)₄ decomposes above 280°C, limiting high-temperature applications .

Chemical Reactions Analysis

Hafnium(IV) n-butoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various alcohols for transesterification. The major products formed are hafnium oxide and polyesters, depending on the reaction conditions .

Scientific Research Applications

Materials Science

  • Sol-Gel Synthesis : Hafnium(IV) n-butoxide is widely used as a precursor in the sol-gel synthesis of hafnium oxide (HfO₂) thin films. These films exhibit excellent dielectric properties, making them suitable for applications in electronic devices such as capacitors and transistors .
  • Nanocrystal Fabrication : The compound is instrumental in the fabrication of barium hafnate (BaHfO₃) perovskite nanocrystals, which are utilized in various electronic applications due to their unique optical and electronic properties .

Polymer Chemistry

  • Catalyst in Polymerization : this compound acts as a catalyst in transesterification reactions, facilitating the synthesis of biodegradable polymers like poly(butylene succinate). This application is particularly relevant in developing sustainable materials for drug delivery systems and tissue engineering .
  • Polymer Properties Enhancement : The compound's ability to form stable complexes with organic molecules enhances the mechanical and thermal properties of the resulting polymers, making them suitable for advanced applications.

Biological Applications

  • Drug Delivery Systems : Research indicates that this compound can form stable complexes with pharmaceutical compounds, potentially improving drug solubility and bioavailability. This property is being explored for developing innovative drug delivery systems.
  • Tissue Engineering : The compound's role in synthesizing biodegradable polymers also extends to tissue engineering applications, where it can be used to create scaffolds that support cell growth and tissue regeneration .

Case Study 1: Hafnium Oxide Thin Films

A study investigated the use of this compound in creating HfO₂ thin films via sol-gel processing. The resulting films demonstrated high dielectric constants and low leakage currents, making them ideal for use in advanced semiconductor devices. The research highlighted the importance of controlling the hydrolysis conditions to achieve optimal film properties .

Case Study 2: Biodegradable Polymers

Another research project focused on using this compound as a catalyst for synthesizing poly(butylene succinate). The study reported that the resulting polymer exhibited enhanced mechanical strength and degradation rates compared to traditional polymers. This advancement holds promise for applications in environmentally friendly packaging and medical devices .

Mechanism of Action

The mechanism of action of Hafnium(IV) n-butoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. In polymerization reactions, it coordinates with monomers to form active catalytic sites, promoting the formation of polymer chains. In the sol-gel process, it hydrolyzes and condenses to form metal-oxide networks, leading to the formation of thin films and nanomaterials .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Hf > Zr > Ti due to atomic mass (Hf: 178.49; Zr: 91.22; Ti: 47.87) .
  • Stability : All three compounds hydrolyze readily in air, necessitating inert handling .

Reactivity in Precursor Chemistry

Polysilazane Modification

  • This compound reacts with both N–H and Si–H groups in hydrido-polysilazanes, forming Si–Hf linkages and enabling diverse ceramic nanocomposites (e.g., HfN/SiCN) .
  • Titanium(IV) n-butoxide reacts only with N–H groups , limiting bonding sites .
  • Zirconium(IV) n-butoxide exhibits intermediate reactivity but is less studied compared to Hf and Ti analogs .

Hydrolysis Rates

  • Hf(IV) n-butoxide hydrolyzes slower than Ti(IV) analogs due to Hf’s larger ionic radius and lower electrophilicity, favoring controlled sol-gel processes for high-quality HfO₂ films .
  • Ti(IV) n-butoxide undergoes rapid hydrolysis, requiring stabilizers (e.g., acetic acid) for film deposition .

Key Insights :

  • HfO₂ outperforms ZrO₂ and TiO₂ in thermal stability and compatibility with silicon substrates for advanced CMOS devices .
  • Ti(IV) n-butoxide is preferred for high-κ TiO₂ due to its lower cost, but it suffers from leakage currents at nanoscale thicknesses .

Biological Activity

Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV) (Hf(C4H9O)4), is a compound of significant interest in both materials science and biomedicine. Its unique properties, including biocompatibility and potential anti-tumor activity, make it a candidate for various applications, particularly in drug delivery and cancer therapy.

  • Molecular Formula : Hf(C4H9O)4
  • Molecular Weight : 470.94 g/mol
  • Appearance : Colorless to yellow liquid
  • Boiling Point : 280°C
  • Flash Point : 35°C
  • CAS Number : 22411-22-9

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its anti-tumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Hep G2 (hepatocellular carcinoma).

Anti-Tumor Activity

The anti-tumor activity of this compound has been assessed through various assays. One notable study reported that certain hafnium complexes demonstrated significant cytotoxicity against HeLa and Hep G2 cells with IC50 values indicating effective inhibition of cell growth:

ComplexIC50 (HeLa S3) μMIC50 (Hep G2) μM
[{HfIV(L1)(OnBu)}2O]71.2 ± 25.362.2 ± 27.7
[HfIV(L1)Dipic]62.1 ± 15.6>100
Cisplatin3.5 ± 0.411.2 ± 2.1
Hf(OnBu)4NontoxicNontoxic

These results suggest that while some hafnium complexes are non-toxic, others exhibit potent anti-tumor activity comparable to traditional chemotherapeutic agents like cisplatin .

The mechanism by which this compound exerts its biological effects is still under investigation, but several hypotheses have been proposed:

  • Cellular Uptake : Studies indicate rapid cellular uptake of hafnium complexes, which may enhance their efficacy in targeting cancer cells.
  • Hydrolysis Stability : The stability of hafnium complexes in aqueous environments affects their bioactivity; complexes that hydrolyze rapidly may lose their therapeutic potential.
  • Interaction with Cellular Targets : Hafnium compounds may interact with cellular macromolecules, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Research has provided insights into the synthesis and characterization of hafnium complexes, revealing their potential applications in biomedical fields:

  • A study demonstrated the synthesis of a dimeric phenolato hafnium complex that showed enhanced stability and anti-tumor activity compared to monomeric forms .
  • Another investigation focused on the sol-gel preparation of hafnium oxide materials using this compound as a precursor, highlighting its versatility in material science applications .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial:

  • In laboratory settings, it has been noted that certain hafnium complexes are non-toxic at specific concentrations.
  • However, handling precautions are necessary due to its classification as a flammable liquid and potential irritant .

Q & A

Q. What are the standard protocols for synthesizing and purifying hafnium(IV) n-butoxide?

this compound is typically synthesized via alkoxide exchange reactions under anhydrous conditions. A common method involves reacting hafnium tetrachloride (HfCl₄) with n-butanol in the presence of a base (e.g., ammonia) to neutralize HCl byproducts. Purification requires fractional distillation under reduced pressure in an inert atmosphere (e.g., argon) to prevent hydrolysis. Residual solvents like butanol must be rigorously removed using vacuum drying, as excess solvent can alter stoichiometry in downstream applications (e.g., sol-gel synthesis) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ligand coordination and detect solvent residues.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~950–1050 cm⁻¹ indicate Hf–O–C vibrations.
  • Elemental Analysis : Quantify hafnium content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition behavior under inert atmospheres .

Q. What safety measures are critical when handling this compound?

This compound is flammable, causes severe eye damage, and may induce skin allergies. Protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use a fume hood or inert-atmosphere glovebox to avoid inhalation and moisture exposure.
  • Storage : Keep in sealed containers under argon, away from oxidizers and humidity .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of high-κ dielectric HfO₂ thin films via sol-gel methods?

The compound acts as a precursor in sol-gel processes, where controlled hydrolysis forms Hf–O–Hf networks. Key parameters include:

  • Hydrolysis Rate : Modulated by adding water/acid catalysts (e.g., acetic acid) to prevent rapid gelation.
  • Annealing : Post-deposition thermal treatment (400–600°C) converts amorphous gels to crystalline HfO₂, achieving dielectric constants (κ) of ~20–25.
  • Doping : Co-precursors (e.g., Al or Si alkoxides) can reduce leakage currents by stabilizing the cubic/tetragonal HfO₂ phases .

Q. What mechanistic insights explain its reactivity with polysilazanes in ceramic nanocomposite formation?

this compound reacts with N–H and Si–H groups in polysilazanes, forming Si–Hf–N linkages. Spectroscopic studies (Raman, ¹H-NMR) show that Hf coordinates with nitrogen, while residual butoxide ligands undergo condensation. This creates hybrid precursors that, upon pyrolysis (1000–1400°C), yield ultrahigh-temperature ceramics (e.g., HfN/SiCN composites) with enhanced thermal stability .

Q. How do solvent and humidity impact the stoichiometry of hafnium oxide precursors derived from this compound?

  • Solvent Polarity : Polar solvents (e.g., ethanol) accelerate hydrolysis, leading to incomplete ligand exchange and oxygen vacancies. Non-polar solvents (e.g., toluene) slow reactivity, improving stoichiometric control.
  • Ambient Humidity : Moisture induces premature hydrolysis, causing particle aggregation. In-situ FTIR monitoring under controlled humidity (<5% RH) is recommended to optimize precursor homogeneity .

Q. What strategies address ligand disproportionation during its use in hybrid perovskite nanocrystal synthesis?

Disproportionation (e.g., ligand detachment) destabilizes nanocrystal surfaces. Mitigation approaches include:

  • Ligand Engineering : Coating with oleic acid/oleylamine to passivate surface defects.
  • Low-Temperature Synthesis : Reactions at <100°C minimize thermal decomposition of butoxide ligands.
  • Post-Synthetic Treatment : Ligand exchange with halides (e.g., PbBr₂) to enhance colloidal stability .

Methodological Considerations

Q. How can researchers optimize the integration of this compound into organic-inorganic hybrid gate dielectrics?

  • Layer-by-Layer Deposition : Alternate hafnium oxide layers with self-assembled monolayers (e.g., phosphonic acids) to reduce interfacial traps.
  • Cross-Linking Agents : Use bifunctional ligands (e.g., ethylene glycol) to bridge inorganic HfO₂ domains and organic matrices, improving mechanical flexibility .

Q. What advanced techniques resolve contradictions in reported crystallinity vs. dielectric performance of HfO₂ films?

Discrepancies arise from varying annealing conditions and precursor purity. Pair grazing-incidence X-ray diffraction (GI-XRD) with capacitance-voltage (C-V) measurements to correlate phase purity (tetragonal vs. monoclinic) with κ values. For amorphous films, electron energy loss spectroscopy (EELS) can probe local bonding environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hafnium(IV) n-butoxide
Reactant of Route 2
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Hafnium(IV) n-butoxide

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